1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole
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Overview
Description
1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that combines an indole core with a pyrazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-2-phenylindole-3-carbaldehyde with 5-phenyl-3H-pyrazole-3-ylidene hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
2-Phenylindole: Used in the synthesis of various pharmaceuticals.
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its anti-inflammatory and analgesic properties.
Uniqueness
1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole is unique due to its combined indole and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62938-77-6 |
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Molecular Formula |
C24H19N5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1-methyl-2-phenylindol-3-yl)-(5-phenyl-1H-pyrazol-3-yl)diazene |
InChI |
InChI=1S/C24H19N5/c1-29-21-15-9-8-14-19(21)23(24(29)18-12-6-3-7-13-18)28-27-22-16-20(25-26-22)17-10-4-2-5-11-17/h2-16H,1H3,(H,25,26) |
InChI Key |
PNAAHZFFEKJKHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NNC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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